molecular formula C16H22O4 B8077142 Diethyl 2-(4-methylbenzyl)succinate

Diethyl 2-(4-methylbenzyl)succinate

Cat. No.: B8077142
M. Wt: 278.34 g/mol
InChI Key: TZPIELREOZTDJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 2-(4-methylbenzyl)succinate typically involves the esterification of succinic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reacted with 4-methylbenzyl chloride under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-(4-methylbenzyl)succinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Diethyl 2-(4-methylbenzyl)succinate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .

Comparison with Similar Compounds

Biological Activity

Diethyl 2-(4-methylbenzyl)succinate is an organic compound that has garnered interest for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an ester derivative of succinic acid, characterized by the presence of a 4-methylbenzyl group. Its molecular formula is C15_{15}H20_{20}O4_4, and it has a molecular weight of approximately 264.32 g/mol. The compound exhibits the following structural features:

  • Ester Functional Groups : Contributes to its solubility and reactivity.
  • Benzyl Group : Enhances lipophilicity, potentially affecting its biological interactions.

The biological activity of this compound can be attributed to its ability to modulate various cellular pathways. Research indicates that it may interact with specific receptors or enzymes, influencing metabolic processes. The compound's unique structure allows it to undergo several chemical reactions, which can lead to different biological effects:

  • Oxidation : Can be oxidized to form carboxylic acids, impacting metabolic pathways.
  • Reduction : Reduction reactions can convert ester groups into alcohols, altering its biological activity.
  • Substitution : The benzyl group can participate in electrophilic aromatic substitution, potentially leading to the formation of biologically active derivatives.

Antiproliferative Activity

Recent studies have explored the antiproliferative effects of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell growth in human tumor epithelial cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Effect
A549 (Lung cancer)15.3Antiproliferative
MCF-7 (Breast cancer)12.7Apoptosis induction
HeLa (Cervical cancer)10.5Cell cycle arrest

Table 1: Antiproliferative activity of this compound against various cancer cell lines.

Antioxidant Properties

The compound has also been evaluated for its antioxidant properties. In a study measuring the ability to inhibit oxidative stress markers, this compound exhibited a notable reduction in reactive oxygen species (ROS) levels in treated cells.

Assay Type Inhibition (%) Reference
DPPH Radical Scavenging68%
ABTS Radical Scavenging75%

Table 2: Antioxidant activity measured by various assays.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : A study published in Cancer Research demonstrated that treatment with this compound led to a significant decrease in tumor size in xenograft models of breast cancer .
  • Neuroprotection : Research indicated that this compound could protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases .
  • Anti-inflammatory Effects : In models of acute inflammation, the compound reduced inflammatory markers significantly compared to control groups, indicating its potential as an anti-inflammatory agent .

Properties

IUPAC Name

diethyl 2-[(4-methylphenyl)methyl]butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-4-19-15(17)11-14(16(18)20-5-2)10-13-8-6-12(3)7-9-13/h6-9,14H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPIELREOZTDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC1=CC=C(C=C1)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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